molecular formula C3H7FO B147108 3-Fluoropropan-1-ol CAS No. 462-43-1

3-Fluoropropan-1-ol

Cat. No.: B147108
CAS No.: 462-43-1
M. Wt: 78.09 g/mol
InChI Key: NLRJUIXKEMCEOH-UHFFFAOYSA-N
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Description

3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO. It is a colorless liquid with a pungent odor and is miscible with water and many organic solvents . This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

3-Fluoropropan-1-ol is a chemical compound used primarily as a reagent in the synthesis of various organic compounds . The primary targets of this compound are the molecules it reacts with in these synthesis reactions .

Mode of Action

The mode of action of this compound is largely dependent on the specific synthesis reaction it is involved in . As a reagent, it interacts with other molecules, contributing its atoms to form new bonds and create new compounds .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the compounds it helps synthesize . For example, it has been used to synthesize fluorinated amino acids and labelled N-desmethyl-loperamide analogues . These compounds can then participate in various biochemical pathways, with downstream effects dependent on their specific roles .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in and the compounds it helps synthesize .

Result of Action

The result of this compound’s action is the synthesis of new organic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and roles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It is also classified as a flammable liquid and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures .

Biochemical Analysis

Biochemical Properties

3-Fluoropropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is used as a reagent to synthesize fluorinated amino acids and labelled analogues, which have potential use as imaging radiotracers . The interactions of this compound with biomolecules often involve hydrogen bonding and other non-covalent interactions, which can influence the reactivity and stability of the compound in biochemical environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in their activity, which in turn can alter cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to have toxic effects at certain concentrations, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, which can influence their structure and function . The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound can result from its interactions with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in metabolic activity and gene expression . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Studies have shown that there are threshold effects, where a certain concentration of this compound is required to elicit a measurable biological response . Toxicity studies in rodents have indicated that high doses can cause severe physiological effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing strategies to modulate its activity in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoropropan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Fluoropropan-1-ol is unique due to its specific structure, which allows for distinct hydrogen bonding interactions and reactivity patterns compared to its analogues. Its ability to form intramolecular hydrogen bonds makes it particularly interesting for conformational studies .

Properties

IUPAC Name

3-fluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJUIXKEMCEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196764
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-43-1
Record name 1-Propanol, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanol, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the hydrogen bonding in 3-fluoropropan-1-ol unique?

A: While it's known that fluorine can act as a hydrogen bond acceptor, its role in flexible molecules like this compound was debated. Research has now demonstrated, for the first time, the presence of intramolecular OH···F hydrogen bonds (IMHBs) even in the parent this compound [, ]. This is significant because it challenges previous assumptions and highlights the impact of fluorination on hydrogen bonding in aliphatic alcohols.

Q2: How does the stereochemistry of fluorohydrins affect these IMHBs?

A: The strength of the OH···F IMHB is sensitive to the molecule's overall 3D shape. For instance, in isomers of 4-fluoropentan-2-ol, the (h1)J(OH···F) coupling constants, indicative of IMHB strength, differ considerably between the syn and anti forms (6.6 and 1.9 Hz, respectively) [, ]. This highlights the delicate interplay between stereochemistry and IMHB formation.

Q3: How strong are these OH···F IMHBs compared to other hydrogen bonds?

A: Interestingly, computational studies reveal that the OH···F IMHBs in this compound and its derivatives are not drastically weaker than the more common OH···OMe hydrogen bonds [, ]. This surprising finding underscores the significant hydrogen bond accepting capacity of fluorine, even in a flexible molecular environment.

Q4: What are the implications of these findings for drug design?

A: Understanding the subtle ways fluorine impacts hydrogen bonding, as seen in this compound, can be crucial for drug design. By strategically incorporating fluorine, medicinal chemists can fine-tune a molecule's properties, potentially influencing its binding affinity, solubility, and ultimately, its efficacy [, ]. This knowledge opens up exciting avenues for rational drug design strategies.

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